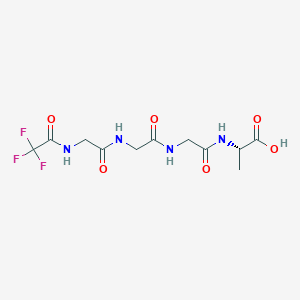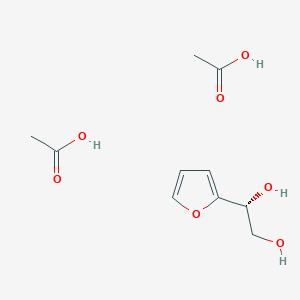![molecular formula C15H10N4O4S B14634395 Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- CAS No. 53295-68-4](/img/structure/B14634395.png)
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, a 2,4-dinitrophenyl group, and a 2-methylbenzo[b]thien-3-yl group, making it a complex molecule with interesting chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dinitrophenyl and 2-methylbenzo[b]thien-3-yl precursors. These precursors are then subjected to diazotization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反应分析
Types of Reactions
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and sulfoxide derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
科学研究应用
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can modulate signaling pathways and cellular processes, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-2-yl)-
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-4-yl)-
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-5-yl)-
Uniqueness
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl group on the benzo[b]thienyl ring and the presence of the diazene and dinitrophenyl groups contribute to its distinct properties compared to similar compounds .
属性
CAS 编号 |
53295-68-4 |
|---|---|
分子式 |
C15H10N4O4S |
分子量 |
342.3 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl)-(2-methyl-1-benzothiophen-3-yl)diazene |
InChI |
InChI=1S/C15H10N4O4S/c1-9-15(11-4-2-3-5-14(11)24-9)17-16-12-7-6-10(18(20)21)8-13(12)19(22)23/h2-8H,1H3 |
InChI 键 |
JFOLXWFNUNCQGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2S1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)




![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)

